
5-bromo-1-methyl-1H-indole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-methyl-1H-indole-3-carbonitrile is a chemical compound with the molecular formula C10H7BrN2. It has an average mass of 210.070 Da and a monoisotopic mass of 208.984009 Da . This compound is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of 5-bromo-1-methyl-1H-indole-3-carbonitrile is based on the indole scaffold, which is a benzopyrrole, containing a benzenoid nucleus . The indole nucleus is aromatic in nature due to the presence of 10 π-electrons .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds : 5-Bromo-1-methyl-1H-indole-3-carbonitrile has been utilized in the synthesis of various heterocyclic compounds. For instance, it reacted with 2,4-pentanedione to produce thieno[2,3-b]pyridine derivatives, showcasing its potential in creating new chemical structures (Attaby, Ramla, & Gouda, 2007).
Role in Indole Derivative Synthesis : The compound has been used in the synthesis of novel substituted 2-(Trimethylstannyl)indoles, indicating its versatility in forming complex indole structures (Kumar, Say, & Boykin, 2008).
Biological Applications
Antimicrobial Activity : Research has shown that derivatives synthesized using 5-Bromo-1-methyl-1H-indole-3-carbonitrile exhibit antimicrobial properties. This highlights its potential application in developing new antimicrobial agents (Attaby, Ramla, & Gouda, 2007).
Cancer Research : Certain compounds derived from 5-Bromo-1-methyl-1H-indole-3-carbonitrile have shown significant cytotoxicity against breast carcinoma cell lines, suggesting its relevance in cancer research and therapy (Bhale, Bandgar, Dongare, Shringare, Sirsat, & Chavan, 2019).
Physical and Chemical Analysis
- Investigation of Interactions and Structure : Studies have been conducted to investigate the intermolecular interactions and crystal structure of compounds derived from 5-Bromo-1-methyl-1H-indole-3-carbonitrile. This is crucial for understanding the physical and chemical properties of these compounds (Barakat, Soliman, Ghabbour, Ali, Al-Majid, Zarrouk, & Warad, 2017).
Potential Pharmacological Uses
- Development of Progesterone Receptor Modulators : The compound has been used in the design and synthesis of new pyrrole-oxindole progesterone receptor modulators, indicating its utility in the development of treatments for health issues related to female reproductive systems (Fensome et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-1-methylindole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c1-13-6-7(5-12)9-4-8(11)2-3-10(9)13/h2-4,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJBLNOJXLOBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-methyl-1H-indole-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide](/img/structure/B2768114.png)
![2-Amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2768115.png)
![1-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene](/img/structure/B2768116.png)
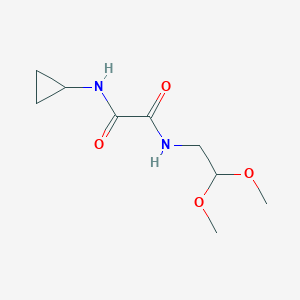

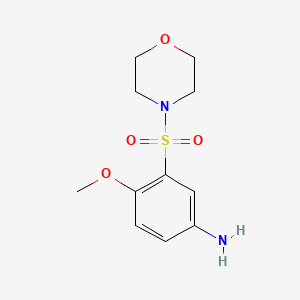
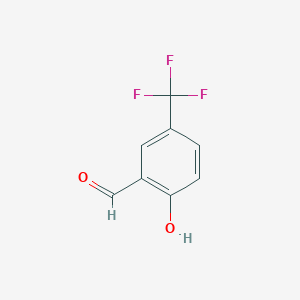
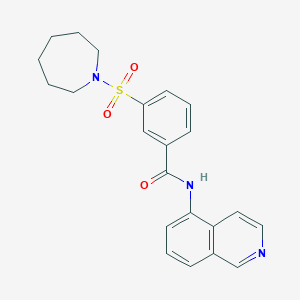


![1'-(4-oxo-4H-chromene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2768127.png)
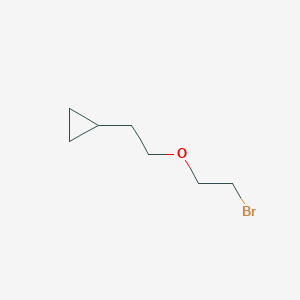

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2768133.png)